molecular formula C9H5ClN2O2S B1256963 5-Chloropyridin-3-yl thiazole-4-carboxylate

5-Chloropyridin-3-yl thiazole-4-carboxylate

Cat. No. B1256963
M. Wt: 240.67 g/mol
InChI Key: CSEAAOWXHPFATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyridin-3-yl thiazole-4-carboxylate is a member of thiazoles and an aromatic carboxylic acid. It has a role as an anticoronaviral agent.

Scientific Research Applications

Antibacterial and Antifungal Properties

  • A study by Patel & Patel (2015) demonstrated the synthesis of heterocyclic compounds including derivatives of thiazole and their potential as antibacterial and antifungal agents.
  • Narayana et al. (2007) also synthesized thiazole derivatives showing significant antifungal and antibacterial activities.

Corrosion Inhibition

  • Thiazole based pyridine derivatives have been investigated for their corrosion inhibition properties on mild steel, as reported by Chaitra et al. (2016).

Dyeing and Biological Applications

  • Research by Khalifa et al. (2015) focused on the synthesis of thiazole-selenium disperse dyes for polyester fibers, demonstrating their potential in biological activities such as antioxidant and antitumor activities.

Potential Anticancer Agents

  • The paper by Zhang et al. (2005) identified a derivative of thiazole as a novel apoptosis inducer, indicating its potential as an anticancer agent.

Antimicrobial Activity

Antioxidant Agent

  • A derivative of thiazole was investigated for its antioxidant efficacy in a study by Hossan (2020).

Synthesis and Biological Assessment

  • Karpina et al. (2019) synthesized a range of compounds including oxadiazole cycles, assessing their biological properties.

Anticancer Activity

  • Research on 5-Acetoxy derivatives of thiazole by Qiao et al. (2021) showed promising anticancer activities in vitro.

Synthesis and Antimicrobial Activities

  • Bayrak et al. (2009) explored the synthesis of new triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities.

Biosynthetic Enzyme Research

  • The study of THI1, a thiazole biosynthetic enzyme in plants, by Godoi et al. (2006) contributes to understanding the thiazole biosynthesis in eukaryotes.

properties

Product Name

5-Chloropyridin-3-yl thiazole-4-carboxylate

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

(5-chloropyridin-3-yl) 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H5ClN2O2S/c10-6-1-7(3-11-2-6)14-9(13)8-4-15-5-12-8/h1-5H

InChI Key

CSEAAOWXHPFATP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)OC(=O)C2=CSC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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